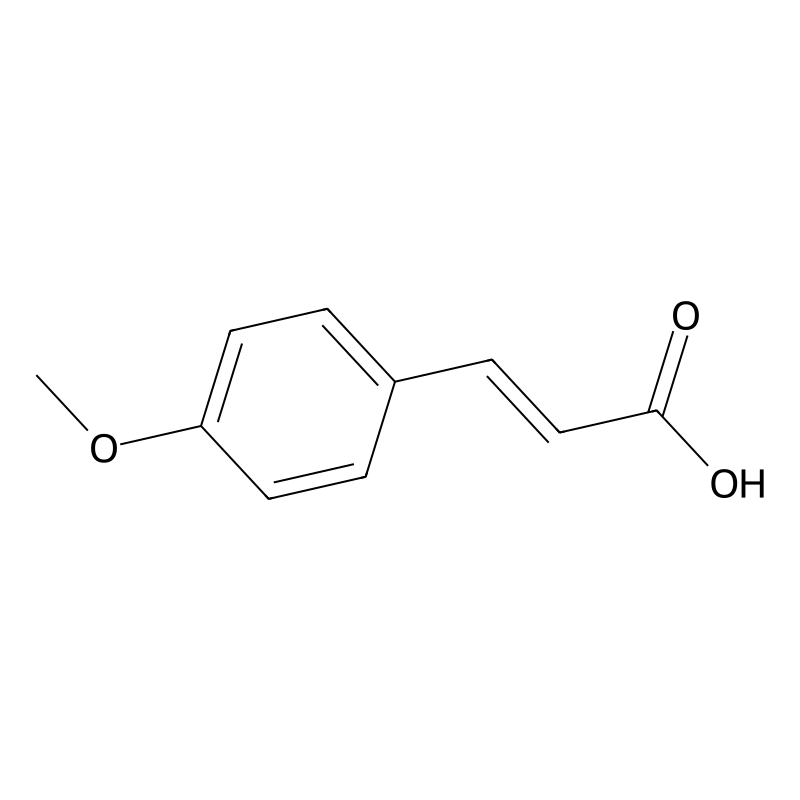

4-Methoxycinnamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity

Studies suggest that 4-MCA might possess antimicrobial properties against certain bacteria and fungi. Research has shown that 4-MCA extracts from plants like Balanophora tobiracola and Ipomoea aquatica exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to understand the specific mechanisms of action and potential applications.

Anti-Inflammatory Activity

Some studies indicate that 4-MCA might have anti-inflammatory properties. For example, a study investigated the anti-inflammatory effects of 4-MCA on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results suggested that 4-MCA might suppress the production of inflammatory mediators, potentially offering therapeutic benefits for inflammatory conditions []. However, more research is required to confirm these findings and understand the underlying mechanisms.

Other Potential Applications

-MCA has also been explored in other areas of scientific research, including:

- Antioxidant activity: Some studies suggest that 4-MCA might possess antioxidant properties.

- Enzyme inhibition: Research has investigated the potential of 4-MCA to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production [].

- Cancer research: Preliminary studies have explored the potential anti-cancer properties of 4-MCA, but further research is needed to understand its mechanisms and efficacy [].

4-Methoxycinnamic acid, also known as para-methoxycinnamate or O-methyl-p-coumarate, is an organic compound belonging to the class of cinnamic acids. Its chemical formula is C10H10O3, and it has a molecular weight of 178.18 g/mol. The compound features a methoxy group (-OCH₃) at the para position on the phenyl ring of the cinnamic acid structure, which consists of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid. This compound is typically found in white crystalline form and is soluble in dimethyl sulfoxide and methanol .

Currently, there is limited research on the specific mechanism of action of 4-Methoxycinnamic acid in biological systems. However, its structural similarity to other cinnamic acids suggests it might possess some biological activities. For example, some cinnamic acids exhibit antioxidant and anti-inflammatory properties []. More research is needed to understand the specific mechanism of action of 4-Methoxycinnamic acid.

- Toxicity: Data on the specific toxicity of 4-Methoxycinnamic acid is limited. However, it is generally recommended to handle all chemicals with proper personal protective equipment (PPE) [].

- Flammability: Combustible. Standard laboratory fire safety practices should be followed when working with this compound [].

- Knoevenagel Condensation: This reaction involves the formation of a carbon-carbon bond between an aldehyde (such as p-anisaldehyde) and a malonic acid derivative, leading to the synthesis of 4-methoxycinnamic acid .

- Decarboxylation: Under specific conditions, it can undergo decarboxylation to yield various derivatives.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used in flavoring and fragrance applications.

The synthesis typically involves refluxing malonic acid with p-anisaldehyde in the presence of piperidine as a catalyst .

4-Methoxycinnamic acid exhibits several biological activities:

- Antihyperglycemic Effects: It has been shown to stimulate insulin secretion from pancreatic cells, suggesting potential therapeutic applications for type 2 diabetes management .

- Antioxidant Properties: The compound may act as an antioxidant, helping to neutralize free radicals and reduce oxidative stress.

- Potential Antimicrobial Activity: Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens.

These activities make 4-methoxycinnamic acid a candidate for further research in pharmacology and nutraceuticals .

The most common method for synthesizing 4-methoxycinnamic acid involves the Knoevenagel condensation reaction:

- Reactants: Malonic acid and p-anisaldehyde are used as starting materials.

- Catalyst: Piperidine is employed as a base catalyst.

- Reaction Conditions: The mixture is heated under reflux for several hours.

- Isolation: After cooling, the product is precipitated by adding hydrochloric acid to the reaction mixture, followed by filtration and washing with water .

Other methods include variations of this synthesis that may utilize different catalysts or solvents to optimize yield and purity.

4-Methoxycinnamic acid has several applications across various fields:

- Pharmaceuticals: Due to its antihyperglycemic properties, it may be developed into treatments for diabetes.

- Cosmetics: It is often included in sunscreens as a UV filter due to its ability to absorb UV radiation effectively .

- Food Industry: Used as a flavoring agent or preservative due to its antioxidant properties.

Research on interaction studies involving 4-methoxycinnamic acid focuses on its biochemical pathways and potential interactions with other compounds:

- Drug Interactions: Studies suggest that it may enhance the efficacy of certain antidiabetic medications when used in combination.

- Nutrient Absorption: Its role in enhancing nutrient absorption through modulation of gut microbiota is under investigation.

These studies are essential for understanding how 4-methoxycinnamic acid can be effectively integrated into therapeutic regimens .

Several compounds share structural similarities with 4-methoxycinnamic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ferulic Acid | Hydroxycinnamic acid | Contains a hydroxyl group; known for strong antioxidant properties. |

| Caffeic Acid | Hydroxycinnamic acid | Has both hydroxyl and double bond; involved in anti-inflammatory activities. |

| Coumaric Acid | Cinnamic acid derivative | Lacks methoxy group; known for its role in plant defense mechanisms. |

While all these compounds belong to the cinnamic acid family, 4-methoxycinnamic acid's unique methoxy substitution at the para position distinguishes its chemical behavior and biological activity from others .

The biosynthesis of 4-methoxycinnamic acid occurs through the phenylpropanoid pathway, which serves as a central metabolic route for the formation of diverse secondary metabolites in plants. This pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase to produce cinnamic acid, followed by subsequent hydroxylation and methylation reactions [1] [2] [3].

The formation of 4-methoxycinnamic acid specifically requires the action of cinnamate 4-hydroxylase, which converts cinnamic acid to para-coumaric acid, followed by methylation of the para-hydroxyl group by an O-methyltransferase enzyme [1] [2]. This methylation step utilizes S-adenosyl-L-methionine as a methyl donor and represents a critical modification that distinguishes 4-methoxycinnamic acid from its hydroxylated precursor.

Research conducted with cell suspension cultures of Vanilla planifolia has demonstrated that 4-methoxycinnamic acid serves as a preferred substrate for UDP-glucose:trans-cinnamic acid glucosyltransferase, exhibiting superior enzyme affinity compared to 4-hydroxy substituted cinnamic acids [4] [5]. The enzyme displays a Km value of 251 ± 32.6 microM for para-coumaric acid, indicating efficient substrate recognition and processing [6].

Role in Phenylphenalenone Biosynthesis

The involvement of 4-methoxycinnamic acid in phenylphenalenone biosynthesis represents one of its most significant metabolic roles. Phenylphenalenones are complex polycyclic aromatic compounds that function as phytoalexins in several plant families, including Haemodoraceae and Musaceae [1] [2] [3].

Experimental evidence from in vitro root cultures of Anigozanthos preissii and Wachendorfia thyrsiflora has demonstrated that 4-methoxycinnamic acid undergoes direct incorporation into phenylphenalenone structures through a diarylheptanoid intermediate [1] [2]. The compound 2-hydroxy-9-(4-methoxyphenyl)-1H-phenalen-1-one, designated as 4-methoxyanigorufone, was identified as a biosynthetic product derived from 4-methoxycinnamic acid in these plant systems [1] [2].

The biosynthetic mechanism involves the formation of 4-methoxycinnamoyl-CoA through the action of 4-coumarate:CoA ligase, followed by condensation with malonyl-CoA to generate a diketide intermediate [7] [8]. This intermediate undergoes further modifications to form the characteristic diarylheptanoid structure, which subsequently cyclizes to produce the phenylphenalenone scaffold [7] [8] [9].

Incorporation as an Intact Unit

A particularly notable characteristic of 4-methoxycinnamic acid biosynthesis is its incorporation as an intact molecular unit during phenylphenalenone formation. Isotopic labeling studies using carbon-13 labeled 4-methoxycinnamic acid with enrichment at both the C-2 position of the carbon skeleton and the 4-O-methyl group have provided definitive evidence for this incorporation pattern [1] [2] [3].

The experimental results demonstrated that the carbon skeleton of 4-methoxycinnamic acid was biosynthetically incorporated as an intact unit, including its 4-O-methyl substituent at the lateral phenyl ring [1] [2]. This finding indicates that demethylation does not occur prior to incorporation, distinguishing the biosynthetic pathway from alternative routes that might involve demethylation followed by subsequent re-methylation.

High-resolution electrospray ionization mass spectrometry analysis revealed that 45.9% of the phenylphenalenone product contained the doubly carbon-13 labeled isotopologue, confirming the intact incorporation of the labeled precursor [2] [3]. This isotopologue analysis provided crucial evidence for the direct utilization of 4-methoxycinnamic acid without structural modification during the biosynthetic process.

Metabolic Transformations

The metabolic fate of 4-methoxycinnamic acid involves several distinct transformation pathways that vary depending on the biological system and environmental conditions. These transformations encompass both anabolic and catabolic processes that modify the compound's structure and biological activity.

Glucosylation represents a primary metabolic transformation, catalyzed by UDP-glucose:cinnamic acid glucosyltransferase enzymes that attach glucose moieties to the carboxylic acid group [6] [5]. This modification enhances the compound's solubility and facilitates its transport within plant tissues [6]. The glucosylation reaction exhibits optimal activity at pH 5.0-5.5 and demonstrates preferential substrate recognition for 4-methoxy substituted cinnamic acids compared to their hydroxylated counterparts [6].

Demethylation processes constitute another significant metabolic route, particularly in microbial systems. The cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris catalyzes the efficient demethylation of 4-methoxycinnamic acid, producing 4-hydroxycinnamic acid as the primary product [10] [11]. This reaction occurs through hemiacetal formation followed by formaldehyde elimination, with a product formation rate of 180 nmol nmol-P450^-1 min^-1 [10].

The demethylation reaction exhibits substrate selectivity, with CYP199A4 demonstrating 100% selectivity for attack at the para-methoxy substituent [10]. Kinetic analysis reveals a Km value of 134.1 ± 62.4 microM for 4-methoxycinnamic acid, indicating moderate enzyme-substrate affinity [11].

Side chain degradation pathways convert 4-methoxycinnamic acid to corresponding benzoic acid derivatives through β-oxidation mechanisms [5] [12]. This process involves the sequential removal of two-carbon units from the propanoic acid side chain, ultimately yielding 4-methoxybenzoic acid as the final aromatic product [5]. The degradation pathway includes the formation of CoA esters as intermediates, facilitating the oxidative cleavage reactions.

Compartmentalization and Transport Mechanisms

The cellular distribution and transport of 4-methoxycinnamic acid and its metabolites involve multiple compartments and specialized transport systems within plant cells. Understanding these mechanisms is crucial for comprehending the compound's physiological functions and metabolic integration.

The cytoplasm serves as the primary site for enzyme reactions involving 4-methoxycinnamic acid, including the activities of phenylalanine ammonia-lyase, O-methyltransferase, and 4-coumarate:CoA ligase [13]. These enzymes collectively facilitate the compound's formation and subsequent activation to CoA esters, which are essential for further metabolic processing.

The endoplasmic reticulum houses cytochrome P450 enzymes, including cinnamate 4-hydroxylase and other monooxygenases involved in 4-methoxycinnamic acid metabolism [13]. These membrane-bound enzymes require specific electron transfer systems and cofactors for their catalytic activities, including NADPH and molecular oxygen.

Vacuolar compartmentalization plays a significant role in the storage and transport of glucose-conjugated forms of 4-methoxycinnamic acid [14]. The vacuole serves as a reservoir for these conjugated metabolites, maintaining cellular homeostasis and providing a mechanism for metabolite sequestration. Active transport via ABC transporters facilitates the movement of these conjugates across the vacuolar membrane.

The cell wall represents another important compartment for 4-methoxycinnamic acid derivatives, particularly in relation to their incorporation into lignin precursors and other structural polymers [14]. Secretion via vesicles and specialized transport mechanisms enable the delivery of these compounds to cell wall locations where they participate in structural modifications.

Transport mechanisms for 4-methoxycinnamic acid and its derivatives involve both passive diffusion and active transport processes. The free acid form can cross cellular membranes through passive diffusion, while larger conjugated forms require specific transporter proteins for membrane traversal. The monocarboxylic acid transporter system has been implicated in the cellular uptake of 4-methoxycinnamic acid, with competitive inhibition studies revealing specific binding interactions [15].

Kinetic analysis of transport processes has demonstrated that the relative permeation value for 4-methoxycinnamic acid across Caco-2 cell monolayers is 73.2 ± 7.6%, indicating efficient membrane permeability [15]. This transport efficiency is attributed to the compound's methoxy substitution, which enhances membrane permeability compared to hydroxylated analogs.

Physical Description

XLogP3

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

830-09-1

Wikipedia

4-Methoxycinnamic acid

General Manufacturing Information

2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-: INACTIVE